molecular formula C24H21ClN2O3 B2632787 N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide CAS No. 1321879-48-4

N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide

Cat. No. B2632787
CAS RN: 1321879-48-4
M. Wt: 420.89
InChI Key: LJBYXONIKLKJJC-PXLXIMEGSA-N
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Description

N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule is also known as BH3I-1 and is a potent inhibitor of the anti-apoptotic protein Bcl-2. In

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into structurally similar compounds often focuses on the synthesis and reactivity of these molecules. For example, Agekyan and Mkryan (2015) explored the synthesis of p-aminobenzoic acid diamides based on related molecular structures, demonstrating methods to yield diamides through specific reactions (Agekyan & Mkryan, 2015). Such studies highlight the versatility of these compounds in synthesizing new materials, which could extend to N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide for applications in material science or as intermediates in pharmaceutical synthesis.

Metal Ion Sensing and Complexation

Compounds with structural features similar to this compound have been studied for their ability to interact with metal ions. Hong et al. (2012) developed fluoroionophores from derivatives that could chelate metal ions like Zn+2, indicating potential applications in metal ion sensing or removal (Hong et al., 2012). Such capabilities suggest that this compound could be explored for applications in environmental monitoring or as part of complexation agents in analytical chemistry.

Photophysical Properties

The investigation of compounds with phenyl and methoxy groups has also included studies on their photophysical properties, such as those conducted by Yang et al. (2004), who examined the photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes (Yang et al., 2004). This research highlights the potential of such compounds in the development of optical materials, sensors, or in photodynamic therapy, suggesting that similar investigations could be beneficial for understanding the applications of this compound.

Material Science Applications

In material science, the synthesis and application of polymers incorporating benzamide derivatives have been explored, such as in the work by Thirumoolan et al. (2016), which focused on the synthesis and characterization of copolymers for various applications (Thirumoolan et al., 2016). This indicates potential research avenues for this compound in developing new materials with unique properties.

properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-30-19-13-11-17(12-14-19)15-22(24(29)26-16-18-7-3-2-4-8-18)27-23(28)20-9-5-6-10-21(20)25/h2-15H,16H2,1H3,(H,26,29)(H,27,28)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBYXONIKLKJJC-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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